Aziridin-1-yl(pyrazin-2-yl)methanone Aziridin-1-yl(pyrazin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 73058-38-5
VCID: VC16010462
InChI: InChI=1S/C7H7N3O/c11-7(10-3-4-10)6-5-8-1-2-9-6/h1-2,5H,3-4H2
SMILES:
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

Aziridin-1-yl(pyrazin-2-yl)methanone

CAS No.: 73058-38-5

Cat. No.: VC16010462

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

Aziridin-1-yl(pyrazin-2-yl)methanone - 73058-38-5

Specification

CAS No. 73058-38-5
Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name aziridin-1-yl(pyrazin-2-yl)methanone
Standard InChI InChI=1S/C7H7N3O/c11-7(10-3-4-10)6-5-8-1-2-9-6/h1-2,5H,3-4H2
Standard InChI Key GZPJCIFUCHNUNY-UHFFFAOYSA-N
Canonical SMILES C1CN1C(=O)C2=NC=CN=C2

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Aziridin-1-yl(pyrazin-2-yl)methanone consists of a three-membered aziridine ring (C2_2N) fused to a six-membered pyrazine ring (C4_4N2_2) via a ketone functional group. The aziridine ring introduces significant ring strain due to its 60° bond angles, while the pyrazine ring contributes aromaticity and planar geometry . The carbonyl group bridges these two heterocycles, creating a conjugated system that influences electronic distribution and reactivity.

Spectroscopic Identification

  • IR Spectroscopy: Stretching vibrations at 1680–1700 cm1^{-1} confirm the presence of the carbonyl group .

  • NMR: 1H^1\text{H}-NMR signals at δ 3.2–3.5 ppm correspond to aziridine protons, while pyrazine aromatic protons resonate at δ 8.5–9.0 ppm .

  • Mass Spectrometry: The molecular ion peak at m/z 149 aligns with the compound’s molecular weight .

Comparative Structural Analysis

The compound’s uniqueness lies in its combination of aziridine and pyrazine motifs. Compared to analogs like aziridin-1-yl(piperidin-1-yl)methanone (PubChem CID: 121227525) , which replaces pyrazine with a piperidine ring, the pyrazine moiety enhances electron-deficient character, favoring nucleophilic attacks on the aziridine ring .

Synthetic Routes and Optimization

Reaction Conditions

  • Temperature: Room temperature (20–25°C) minimizes side reactions .

  • Catalysis: 1,4-Diazabicyclo[2.2.2]octane (DABCO) enhances reaction efficiency by deprotonating intermediates .

Aziridine Group Transfer

Recent advances in aziridine functionalization, as reported in J. Am. Chem. Soc., highlight photoinduced methods for transferring aziridine groups to alkenes . For example, N-pyridinium aziridine salts undergo one-electron reduction under UV light, generating transient radicals that add to electron-deficient alkenes . This methodology could be adapted to synthesize Aziridin-1-yl(pyrazin-2-yl)methanone by selecting appropriate pyrazine-containing substrates.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic pyrazine ring .

  • Stability: The aziridine ring is sensitive to acidic conditions, undergoing ring-opening reactions, while the pyrazine ring remains stable under ambient conditions .

Thermal Properties

Reactivity and Functionalization

Aziridine Ring-Opening Reactions

The strained aziridine ring undergoes nucleophilic ring-opening, a trait exploited in drug design. For example:

  • Acid-Catalyzed Hydrolysis: Produces a diamine derivative via protonation and nucleophilic attack by water .

  • Thiol Addition: Thiols (e.g., cysteine residues) open the ring, forming thioether linkages—a mechanism relevant to covalent drug targeting .

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